3-Fluoro-2-methoxyisonicotinic acid
Description
3-Fluoro-2-methoxyisonicotinic acid (CAS: 1326809-49-7) is a pyridine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 2-position of the isonicotinic acid backbone. It is synthesized via refluxing 2,3-difluoroisonicotinic acid with sodium methoxide in methanol, yielding an 87% product . This compound is commercially available (e.g., from CymitQuimica and Biopharmacule Speciality Chemicals) and has been investigated in anti-tuberculosis research due to its structural similarity to bedaquiline derivatives .
Properties
IUPAC Name |
3-fluoro-2-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVTYKXAJVTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxyisonicotinic acid typically involves the fluorination and methoxylation of isonicotinic acid derivatives. One common method starts with 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxyisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
The applications of 3-Fluoro-2-methoxyisonicotinic acid can be categorized as follows:
Chemistry
- Building Block : It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds.
- Reagent : The compound can act as a reagent in various chemical reactions due to its reactive functional groups.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting its potential as an alternative treatment option for infectious diseases.
- Anti-inflammatory Effects : In murine models, this compound has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in treating inflammatory conditions.
- Neuroprotective Properties : The compound has been linked to the inhibition of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's disease. This inhibition could lead to decreased plaque accumulation and improved cognitive function.
Medicine
- Pharmaceutical Intermediary : It plays a role as an intermediate for synthesizing pharmaceutical agents, particularly those targeting neurodegenerative diseases and infections.
- Potential Drug Development : Ongoing research is exploring its use in developing new drugs with enhanced efficacy and reduced side effects.
Industry
- Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to advancements in agricultural science.
- Industrial Chemicals : Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant activity against Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics, highlighting its potential as a new therapeutic agent.
Case Study 2: Anti-inflammatory Effects
In a controlled murine model, administration of this compound led to a significant reduction in inflammatory markers. The study aimed to assess the compound's ability to modulate immune responses, suggesting its applicability in treating diseases characterized by chronic inflammation.
Case Study 3: Alzheimer's Disease Research
Research focused on the neuroprotective effects of this compound demonstrated its ability to inhibit BACE activity. This inhibition was correlated with reduced amyloid-beta plaque formation in vitro and in vivo models, proposing a pathway for developing treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to act by inhibiting certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their differences:
Key Observations:
- Substituent Position : Shifting the fluorine from the 3- to 5-position (e.g., 5-Fluoro-2-methoxyisonicotinic acid) alters electronic distribution and boiling points .
- Functional Groups : Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces polarity and hydrogen-bonding capacity, impacting solubility .
Biological Activity
3-Fluoro-2-methoxyisonicotinic acid (CAS No. 1214362-24-9) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies, including its interactions with various biological systems, its pharmacological effects, and potential therapeutic applications.
Molecular Formula : CHFNO
Molecular Weight : 171.13 g/mol
Purity : Specifications vary by supplier; typically high purity is required for biological studies.
Storage Conditions : Recommended to be stored sealed in a dry environment at temperatures between 2-8°C.
The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE2A. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes including signal transduction pathways involved in neuronal function and cardiovascular health .
Table 1: Comparison of PDE Inhibitors
| Compound | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | PDE2A | Enhances cAMP/cGMP signaling, potential cognitive benefits |
| Bedaquiline | Mycobacterium tuberculosis | Anti-tubercular activity |
| TRPM8 Antagonist | TRPM8 | Pain modulation and anti-inflammatory effects |
Neuropharmacology
Research indicates that inhibition of PDE2A can lead to enhanced cognitive function and may have therapeutic implications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. In animal models, compounds that inhibit PDE2A have shown promise in reducing cognitive deficits associated with these conditions by modulating synaptic plasticity and neuronal signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that derivatives of isonicotinic acid, including this compound, exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis . The structural modifications in these compounds can enhance their efficacy while minimizing side effects associated with traditional treatments .
Case Studies
- Cognitive Enhancement in Animal Models : A study demonstrated that administration of PDE2A inhibitors led to improved memory retention and learning capabilities in mice subjected to cognitive stressors. The results indicated a significant increase in cAMP levels within the hippocampus, a region critical for memory formation .
- Antitubercular Activity : In vitro assays have shown that this compound exhibits effective inhibition of Mycobacterium tuberculosis growth, with IC50 values comparable to leading antitubercular agents. Further studies are needed to evaluate its efficacy in vivo .
Safety and Toxicology
While the pharmacological potential is promising, safety profiles must be established through comprehensive toxicological evaluations. Initial assessments indicate low cytotoxicity in mammalian cell lines; however, detailed studies on organ-specific toxicity and long-term effects are critical for further development .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 3-fluoro-2-methoxyisonicotinic acid, and how can reaction efficiency be maximized?
- Methodology : The compound is synthesized via nucleophilic substitution using 2,3-difluoroisonicotinic acid as the starting material. Sodium methoxide (NaOMe) in methanol is added under reflux (2 hours), followed by acidification to pH 1 with HCl. The product is extracted with ethyl acetate (EtOAc) and purified via solvent evaporation. Key parameters include maintaining anhydrous conditions to avoid side reactions and achieving an 87% yield through controlled stoichiometry .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥95% purity criteria, as per analogous methoxy-substituted compounds) .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodology : Store at 2–8°C in a desiccator to avoid moisture and thermal degradation. Incompatible with strong acids/bases and oxidizing agents (e.g., peroxides), which may induce decarboxylation or demethylation. Use inert atmospheres (N₂/Ar) for long-term storage .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to resolve impurities. Retention time and peak symmetry should align with reference standards .
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include the methoxy group (~δ 3.9 ppm) and aromatic protons split by fluorine coupling (e.g., J = 4.8 Hz for adjacent F–H interactions) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodology : The fluorine atom at position 3 enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict charge distribution, while kinetic studies using LC-MS track reaction pathways. Compare with non-fluorinated analogs (e.g., 2-methoxyisonicotinic acid) to isolate fluorine-specific effects .
Q. What strategies resolve contradictions in reported stability data for fluorinated isonicotinic acid derivatives?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS. Identify decomposition products (e.g., free carboxylic acids or demethylated species).
- Cross-Referencing : Compare data with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to infer degradation pathways. Note that limited toxicological data necessitates empirical validation .
Q. How can researchers design experiments to elucidate the compound’s role in anti-tuberculosis drug precursors?
- Methodology :
- Biological Screening : Test against Mycobacterium tuberculosis strains (e.g., H37Rv) in microplate Alamar Blue assays. Use minimum inhibitory concentration (MIC) values to benchmark activity against clinical candidates like bedaquiline derivatives .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., chloro instead of fluoro) and correlate changes with bioactivity.
Q. What are the challenges in quantifying trace impurities during scale-up synthesis?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance byproducts (e.g., dimerization products) with ppm-level accuracy.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction kinetics and impurity formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
